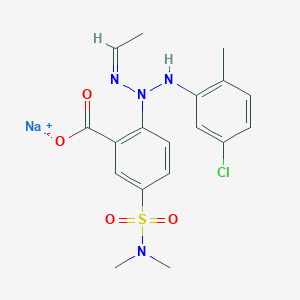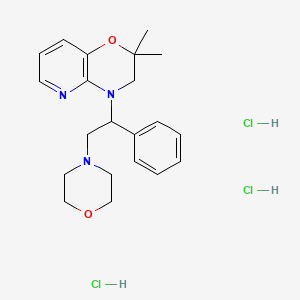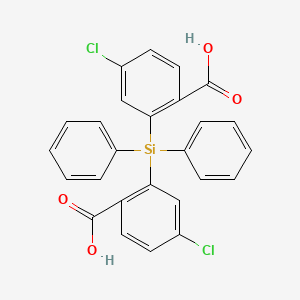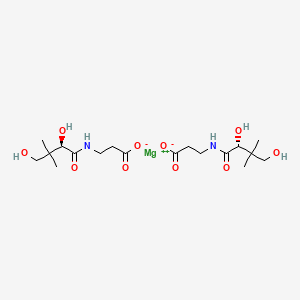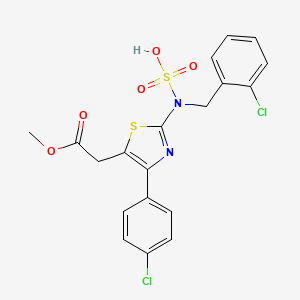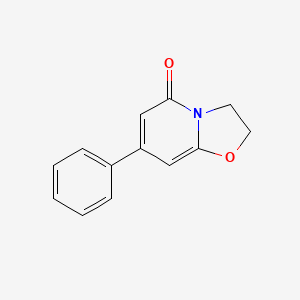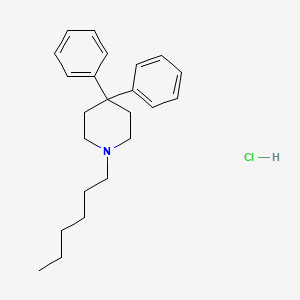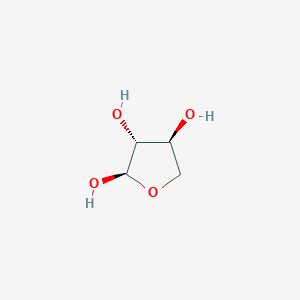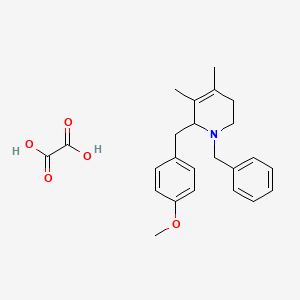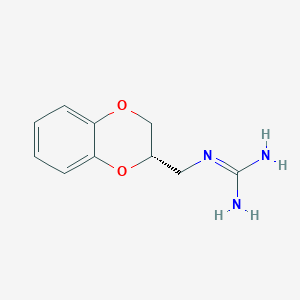
Guanidine, N-(((2S)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Despite its initial promise, it was withdrawn from the market due to liver toxicity concerns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Guanoxan, (S)-, can be synthesized through a multi-step chemical process starting from benzodioxin derivatives. The synthesis involves the formation of a guanidine group attached to a benzodioxin ring. Key reaction conditions include the use of strong bases and controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of Guanoxan, (S)-, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve high yields and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions: Guanoxan, (S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its effects on biological systems, particularly in cardiovascular research.
Medicine: Initially developed as an antihypertensive agent, though its use was limited due to toxicity.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
Guanoxan, (S)-, exerts its effects by acting as a sympatholytic agent, which means it inhibits the sympathetic nervous system. The molecular targets include adrenergic receptors, and the pathways involved are related to the regulation of blood pressure and heart rate.
Comparación Con Compuestos Similares
Guanethidine
Reserpine
Guanabenz
Methylguanidine
Propiedades
Número CAS |
1326703-83-6 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/t7-/m0/s1 |
Clave InChI |
HIUVKVDQFXDZHU-ZETCQYMHSA-N |
SMILES isomérico |
C1[C@@H](OC2=CC=CC=C2O1)CN=C(N)N |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


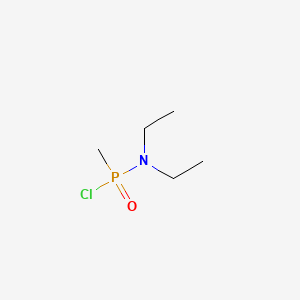
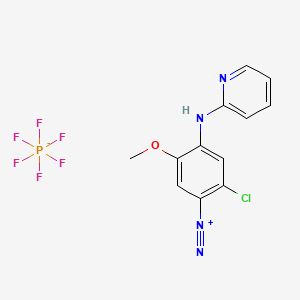
![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
